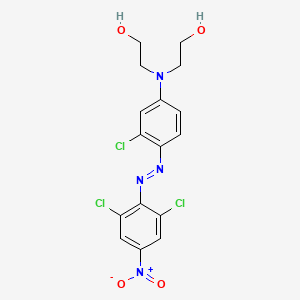
分散棕1
描述
C.I. Disperse Brown 1, also known as Disperse Brown 1, is a synthetic organic dye primarily used in the textile industry. It is known for its excellent lightfastness and washfastness properties, making it suitable for dyeing synthetic fibers such as polyester, nylon, and acrylic. The compound is characterized by its deep brown color and is often used to achieve various shades of brown in fabrics .
科学研究应用
C.I. Disperse Brown 1 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks
作用机制
Target of Action
C.I. Disperse Brown 1 is primarily used as a dye in the textile industry . Its primary targets are synthetic fibers such as polyester, nylon, and acrylic . It can also be used to dye cellulosic textiles like cellulose fibers, linen, and hemp . Furthermore, it can serve as a colorant for plastics, rubber, ink, and printing ink .
Mode of Action
The interaction of C.I. Disperse Brown 1 with its targets involves a process known as dyeing. The dye, in high-temperature conditions, dissolves in organic solvents like benzene and dimethylformamide . When applied to the target materials, it adheres to the fibers, imparting color to them . The exact molecular interactions between the dye and the fibers are complex and can depend on various factors, including the specific properties of the dye and the fiber, and the conditions under which the dyeing process is carried out.
Result of Action
The primary result of the action of C.I. Disperse Brown 1 is the coloration of the target material. It imparts a brown color to the materials it is applied to . The intensity and shade of the color can vary depending on the concentration of the dye and the specific conditions of the dyeing process.
Action Environment
The efficacy and stability of C.I. Disperse Brown 1 can be influenced by various environmental factors. These include the temperature and pH of the dyeing process, the nature of the material being dyed, and the presence of other chemicals in the dye bath . Additionally, external factors such as exposure to sunlight and repeated washing can affect the stability and longevity of the dye on the material .
生化分析
Biochemical Properties
C.I. Disperse brown 1 plays a role in biochemical reactions primarily as a dye. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolic breakdown . Additionally, C.I. Disperse brown 1 can bind to proteins, altering their structure and function. These interactions can affect cellular processes, including enzyme activity and protein synthesis.
Cellular Effects
C.I. Disperse brown 1 has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, including the upregulation of genes involved in detoxification and antioxidant defense. Additionally, C.I. Disperse brown 1 can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of C.I. Disperse brown 1 involves its binding interactions with biomolecules. The compound can bind to enzymes, inhibiting their activity and leading to the accumulation of substrates . This inhibition can affect various metabolic pathways, resulting in altered cellular function. Additionally, C.I. Disperse brown 1 can interact with DNA, leading to changes in gene expression. These interactions can result in the activation of stress response pathways and the induction of cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. Disperse brown 1 can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that C.I. Disperse brown 1 can degrade over time, leading to the formation of metabolites that may have different biological activities. Additionally, prolonged exposure to C.I. Disperse brown 1 can result in cumulative effects on cellular function, including increased oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of C.I. Disperse brown 1 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function . At higher doses, C.I. Disperse brown 1 can induce toxic effects, including oxidative stress, inflammation, and cell death. These effects can be dose-dependent, with higher doses leading to more severe adverse effects. Additionally, threshold effects may be observed, where a certain dose is required to elicit a biological response.
Metabolic Pathways
C.I. Disperse brown 1 is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can be metabolized to form reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and cellular damage. Additionally, C.I. Disperse brown 1 can affect metabolic flux by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in cellular energy production.
Transport and Distribution
Within cells and tissues, C.I. Disperse brown 1 is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Additionally, C.I. Disperse brown 1 can bind to cellular proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s biological activity and its effects on cellular function.
Subcellular Localization
C.I. Disperse brown 1 is localized to specific subcellular compartments, where it can exert its effects on cellular function . The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins. Additionally, post-translational modifications and targeting signals can direct C.I. Disperse brown 1 to specific cellular compartments, influencing its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
C.I. Disperse Brown 1 is synthesized through a series of chemical reactions involving aromatic amines and ketones. The primary synthetic route involves the reaction of 2,6-dichloro-4-nitroaniline with 3-chloro-N,N-di(2-hydroxyethyl)aniline. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of C.I. Disperse Brown 1 involves large-scale chemical synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
化学反应分析
Types of Reactions
C.I. Disperse Brown 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in the compound to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinonoid structures, while reduction typically produces amino derivatives .
相似化合物的比较
C.I. Disperse Brown 1 can be compared with other disperse dyes such as:
C.I. Disperse Red 5: Known for its red color and similar application in synthetic fiber dyeing.
C.I. Disperse Yellow 64: Used for achieving yellow shades in textiles.
C.I. Disperse Blue 354: Provides blue coloration and is used in similar applications.
Uniqueness
C.I. Disperse Brown 1 is unique due to its specific chemical structure, which imparts excellent lightfastness and washfastness properties. Its ability to produce a deep brown color makes it particularly valuable in the textile industry for achieving various shades of brown .
属性
IUPAC Name |
2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXLWTPFYWMBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066883 | |
| Record name | C.I. Disperse Brown 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23355-64-8 | |
| Record name | Disperse Brown 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23355-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((3-Chlorol-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)- bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023355648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Brown 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BROWN 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326A2F5H4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper and how does it contribute to understanding the properties of C.I. Disperse Brown 1?
A1: The paper focuses on determining the three-dimensional structure of C.I. Disperse Brown 1 using X-ray crystallography []. This technique allows researchers to visualize the precise arrangement of atoms within the molecule. Understanding the crystal structure can provide insights into the compound's physical and chemical properties, such as its color, solubility, and potential interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345020.png)
![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)





![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B1345048.png)
